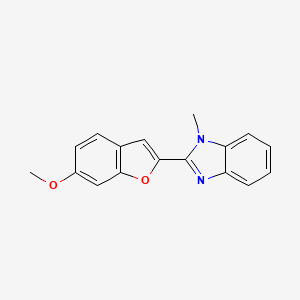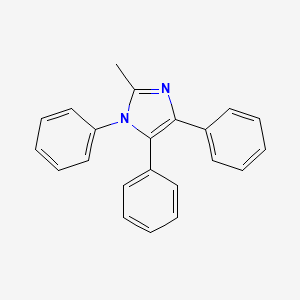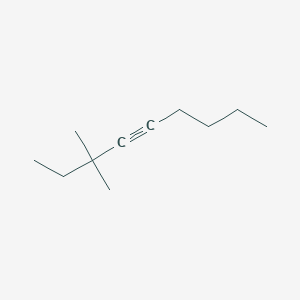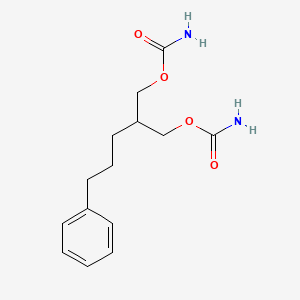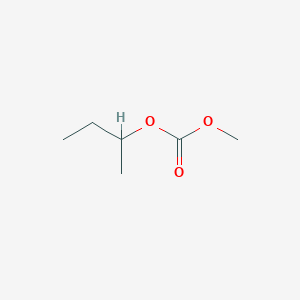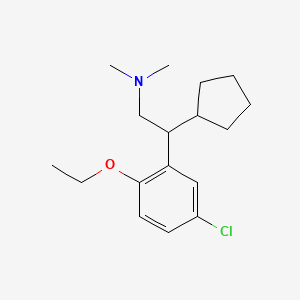
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 5-chloro-2-methylbenzothiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, often under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted benzothiazolium salts where the iodide ion is replaced by the nucleophile.
Oxidation: Oxidation reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzothiazole: A precursor in the synthesis of 5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide.
2-Methylbenzothiazole: A structurally related compound with similar chemical properties.
Benzothiazolium Salts: A broader class of compounds that share the benzothiazole ring structure.
Uniqueness
This compound is unique due to the presence of both chloro and ethyl substituents on the benzothiazole ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other benzothiazole derivatives.
Properties
CAS No. |
33599-35-8 |
|---|---|
Molecular Formula |
C10H11ClINS |
Molecular Weight |
339.62 g/mol |
IUPAC Name |
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11ClNS.HI/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JYJVFOJNPHDLFC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



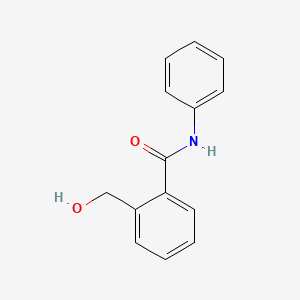
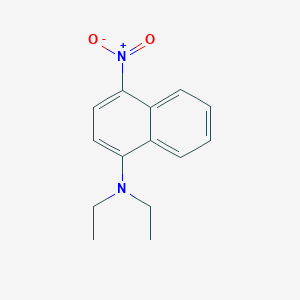
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
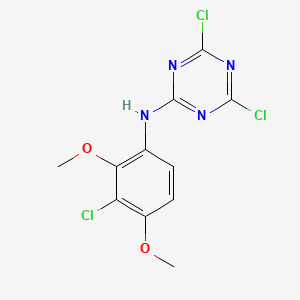
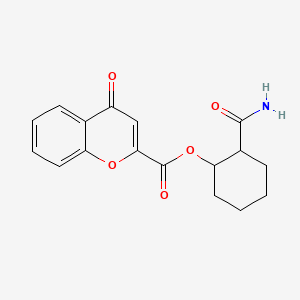
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
